7-Methoxyimidazo[1,5-a]pyridine-1-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxyimidazo[1,5-a]pyridine-1-carboxaldehyde is a heterocyclic compound that features an imidazo[1,5-a]pyridine core with a methoxy group at the 7th position and a carboxaldehyde group at the 1st position
Vorbereitungsmethoden
The synthesis of 7-Methoxyimidazo[1,5-a]pyridine-1-carboxaldehyde typically involves cyclocondensation reactions. One common synthetic route starts with the reaction of 2-aminopyridine with an appropriate aldehyde under acidic conditions to form the imidazo[1,5-a]pyridine core. The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
7-Methoxyimidazo[1,5-a]pyridine-1-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.
Wissenschaftliche Forschungsanwendungen
7-Methoxyimidazo[1,5-a]pyridine-1-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 7-Methoxyimidazo[1,5-a]pyridine-1-carboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. The pathways involved depend on the specific biological context and the target molecule .
Vergleich Mit ähnlichen Verbindungen
7-Methoxyimidazo[1,5-a]pyridine-1-carboxaldehyde can be compared with other imidazo[1,5-a]pyridine derivatives, such as:
7-Methoxyimidazo[1,2-a]pyridine: Similar in structure but with different positional isomerism, leading to different chemical and biological properties.
7-Methoxyimidazo[1,2-a]pyridine-8-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, resulting in different reactivity and applications.
7-Methylimidazo[1,2-a]pyridine:
Eigenschaften
Molekularformel |
C9H8N2O2 |
---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
7-methoxyimidazo[1,5-a]pyridine-1-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2/c1-13-7-2-3-11-6-10-8(5-12)9(11)4-7/h2-6H,1H3 |
InChI-Schlüssel |
CRPUXYYEVQCMPJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(N=CN2C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.